molecular formula C16H13FN2O3 B2696224 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921865-66-9

2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide

Cat. No. B2696224
CAS RN: 921865-66-9
M. Wt: 300.289
InChI Key: AYTFHJHZBDGUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are still being investigated.

Scientific Research Applications

Antioxidant Activity and Radical Scavenging

Phenolic compounds, including certain derivatives related to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide, have been studied for their antioxidant properties. These compounds have been found to inhibit lipid peroxidation and act as radical scavengers, which is significant in the context of preventing oxidative stress-related cellular damage (Dinis, Maderia, & Almeida, 1994).

Anticonvulsant and Antidepressant Effects

Derivatives of 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide have been synthesized and evaluated for their potential anticonvulsant and antidepressant effects. Studies have shown that some synthesized compounds exhibit protective effects against seizures and have potent antidepressant-like activity (Zhen, Peng, Zhao, Han, Jin, & Guan, 2015).

Antimicrobial Activity

Compounds structurally related to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide have been tested for their antimicrobial activities. Some synthesized derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anticancer Activity

Research has also focused on the anticancer activities of certain indole derivatives, which are closely related to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide. These studies involve the design, synthesis, and evaluation of novel compounds as potential anticancer agents, exploring their mechanisms of action and potential as apoptosis inducers (El-Sharief, Ammar, Belal, El-Sharief, Mohamed, Mehany, Ali, & Ragab, 2019).

Photoreactivity Studies

The photoreactivity of compounds similar to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide has been studied in different solvents. These studies provide insights into the photochemical behavior of these compounds, which is relevant for understanding their stability and reactivity under various conditions (Watanabe, Fukuyoshi, & Oda, 2015).

Antitubercular Agents

Research on 2-(quinolin-4-yloxy)acetamides, related to the compound , has revealed their potential as potent antitubercular agents. These compounds are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and show promise for the development of new treatments for tuberculosis (Pissinate, Villela, Rodrigues-Junior, Giacobbo, Grams, Abbadi, Trindade, Nery, Bonan, Back, Campos, Basso, Santos, & Machado, 2016).

Neurochemical Studies

Certain analogs of 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide have been explored for their neurochemical effects, such as their interaction with dopamine and norepinephrine transporters. These studies provide valuable insights into the potential neuropsychiatric applications of these compounds (Madras, Xie, Lin, Jassen, Panas, Lynch, Johnson, Livni, Spencer, Bonab, Miller, & Fischman, 2006).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTFHJHZBDGUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.